molecular formula C13H15N B1616854 2,6-Diethylquinoline CAS No. 68228-10-4

2,6-Diethylquinoline

Cat. No.: B1616854
CAS No.: 68228-10-4
M. Wt: 185.26 g/mol
InChI Key: KXXUQZRDMOQZFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Diethylquinoline is an organic compound with the molecular formula C13H15N and a molecular weight of 185.27 g/mol . It is characterized by a quinoline core structure substituted with ethyl groups at the 2 and 6 positions. Its CAS Registry Number is 68228-10-4 . This compound is noted for its role as a fragrance agent in industry . From a research perspective, this compound is a valuable synthon in organic synthesis and medicinal chemistry. Quinoline scaffolds are of significant interest in pharmaceutical research and materials science. Researchers can utilize this compound for various applications, including the development of novel chemical entities or as a building block for more complex molecular architectures. The physical properties of this compound include an estimated boiling point of 282-283 °C at 760 mmHg and a flash point of approximately 116 °C . It has low solubility in water and is soluble in alcohol . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

68228-10-4

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

2,6-diethylquinoline

InChI

InChI=1S/C13H15N/c1-3-10-5-8-13-11(9-10)6-7-12(4-2)14-13/h5-9H,3-4H2,1-2H3

InChI Key

KXXUQZRDMOQZFD-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)CC

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2)CC

Origin of Product

United States

Chemical Reactivity and Advanced Transformations of 2,6 Diethylquinoline

Electrophilic and Nucleophilic Substitution Patterns

The electronic landscape of the quinoline (B57606) nucleus governs its susceptibility to electrophilic and nucleophilic attack. The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, preferentially at positions C5 and C8. uop.edu.pk In the case of 2,6-diethylquinoline, the presence of two activating ethyl groups influences the regioselectivity of these reactions. The ethyl group at C6, an ortho, para-directing group, would be expected to further activate the benzene ring towards electrophilic attack.

Conversely, the pyridine ring is activated towards nucleophilic substitution, particularly at positions C2 and C4, which are electron-deficient. uop.edu.pk The presence of an ethyl group at the C2 position in this compound would sterically hinder nucleophilic attack at this position to some extent. Nucleophilic substitution reactions on the quinoline ring often require harsh conditions or the presence of a good leaving group. rammohancollege.ac.inchemguide.co.uk For instance, the reaction of quinoline with sodamide in liquid ammonia (B1221849) yields 2-aminoquinoline, and reaction with potassium hydroxide (B78521) at high temperatures produces 2-hydroxyquinoline. uop.edu.pk

A notable example of substitution on a related quinoline system is the NBS-mediated bromination of tetrahydroquinolines. This reaction proceeds via an electrophilic bromination followed by a radical dehydrogenation to yield polybromoquinolines. nih.gov This suggests that direct bromination of this compound could potentially be achieved, with the positions of substitution being influenced by the directing effects of the ethyl groups and the quinoline nitrogen.

Oxidative and Reductive Transformations

The quinoline ring system can undergo both oxidative and reductive transformations, depending on the reagents and reaction conditions. Mild reduction of quinoline with tin and hydrochloric acid results in the formation of 1,2,3,4-tetrahydroquinoline, while catalytic hydrogenation over platinum can lead to the fully saturated decahydroquinoline. uop.edu.pk The oxidation of quinoline is more complex and can lead to cleavage of the benzene ring to form pyridine-2,3-dicarboxylic acid (quinolinic acid) under strong oxidizing conditions. organic-chemistry.org

A significant transformation of reduced quinoline derivatives is their dehydrogenation to the aromatic quinoline core. This aromatization is a key step in many synthetic pathways towards functionalized quinolines. Various catalytic systems have been developed for the oxidative dehydrogenation of 1,2,3,4-tetrahydroquinolines.

For instance, o-quinone-based catalysts, in conjunction with a Co(salophen) cocatalyst, can efficiently dehydrogenate tetrahydroquinolines to quinolines using ambient air at room temperature. organic-chemistry.orgacs.org Another effective method employs a heterogeneous cobalt oxide catalyst for the aerobic dehydrogenation of various 1,2,3,4-tetrahydroquinolines under mild conditions. organic-chemistry.org The use of N,P-co-doped carbon materials as metal-free heterogeneous catalysts has also been reported for the oxidative dehydrogenation of N-heterocycles, including various substituted tetrahydroquinolines, in water with air as the oxidant. rsc.org

A study on the development of novel hybrid phosphorated quinoline derivatives demonstrated the dehydrogenation of a diethyl 1,2,3,4-tetrahydroquinolin-6-ylphosphonate derivative to the corresponding diethyl quinolin-6-ylphosphonate using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent. ehu.es This reaction highlights a practical method for the aromatization of functionalized tetrahydroquinolines.

SubstrateOxidant/CatalystSolventTemperature (°C)Time (h)ProductYield (%)Reference
1,2,3,4-Tetrahydroquinolineo-Quinone/Co(salophen)MeCNRoom Temp24Quinoline>95 acs.org
6-Methyl-1,2,3,4-tetrahydroquinolineo-Quinone/Co(salophen)MeCNRoom Temp66-Methylquinoline91 acs.org
Diethyl 1,2,3,4-tetrahydroquinolin-6-ylphosphonateDDQ (2 equiv.)Chloroform601Diethyl quinolin-6-ylphosphonate- ehu.es
Various substituted tetrahydroquinolinesN,P-co-doped carbonWater12012Corresponding quinolines59-99 rsc.org

Table 1: Examples of Dehydrogenation Reactions of Tetrahydroquinoline Derivatives

Heteroatom Functionalization

The introduction of heteroatoms, such as phosphorus, onto the quinoline scaffold can lead to derivatives with interesting biological and chemical properties.

A more direct approach involves the cascade phosphorylation and cycloisomerization of ynones and diphenylphosphine (B32561) oxides, facilitated by potassium phosphate, to synthesize C4-phosphorylated quinoline scaffolds. cymitquimica.com This method avoids the need for pre-functionalized quinolines. Another strategy is the visible-light-promoted C4-selective phosphorylation of unfunctionalized quinolines via a Minisci-type radical reaction. cymitquimica.com These methods offer potential routes for the phosphorylation of the this compound core, likely at the C4 position.

Directed Chemical Modifications for Novel Derivative Generation

The synthesis of novel derivatives of this compound can be achieved through various directed chemical modifications. The existing ethyl groups can be functionalized, for example, through benzylic oxidation to introduce carbonyl or hydroxyl groups. The quinoline ring itself can be further elaborated through a variety of reactions.

For instance, the Combes quinoline synthesis, which involves the reaction of an aniline (B41778) with a β-diketone, is a classical method for preparing substituted quinolines. researchgate.net While this is a synthetic route to the core, modifications of the starting materials can lead to diverse derivatives. The synthesis of 2,6-dimethylquinoline (B146794) has been achieved through a modified Skraup reaction of p-toluidine (B81030) and crotonaldehyde, followed by oxidation. researchgate.net A similar strategy could be envisioned for the synthesis of various analogs of this compound.

Furthermore, cross-coupling reactions, such as the Suzuki and Sonogashira reactions, on halogenated this compound derivatives would provide access to a wide array of aryl-, and alkynyl-substituted analogs. The NBS-mediated bromination/dehydrogenation of tetrahydroquinolines has been shown to produce polybromoquinolines that can undergo regioselective Sonogashira and Suzuki coupling reactions, demonstrating a pathway to multifunctionalized quinolines. nih.gov

The development of novel synthetic methods continues to expand the toolkit for modifying the quinoline scaffold. For example, a nickel-catalyzed sequential dehydrogenation and condensation process allows for the synthesis of polysubstituted quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Such innovative approaches hold promise for the generation of a diverse library of this compound derivatives with tailored properties.

Derivatization Strategies and Structure Property Relationships in Diethylquinolines

Design and Synthesis of Novel 2,6-Diethylquinoline Derivatives

The synthesis of novel derivatives based on the this compound scaffold is a key area of interest for developing new materials and biologically active molecules. Strategies range from building the substituted quinoline (B57606) system from acyclic precursors to modifying the core structure post-synthesis.

The quinoline ring is a versatile nucleus that can be synthesized through various established name reactions, which allow for the introduction of multiple substituents. researchgate.net These methods are fundamental for creating a diverse library of quinoline derivatives, including those based on the this compound framework.

Classic methods such as the Skraup, Doebner-von Miller, and Pfitzinger syntheses provide robust pathways to substituted quinolines. researchgate.netarsdcollege.ac.in

Doebner-von Miller Synthesis : This method is a modification of the Skraup synthesis and involves the condensation of a primary aromatic amine with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. arsdcollege.ac.in To generate a this compound derivative, one could start with p-ethylaniline and react it with an appropriate α,β-unsaturated carbonyl compound. Further substitution can be achieved by using more complex starting materials.

Pfitzinger Reaction : This reaction synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. researchgate.net By selecting a substituted isatin (e.g., 5-ethylisatin) and a suitable ketone (e.g., 3-pentanone), one can construct a polysubstituted quinoline core that features the desired diethyl substitution pattern along with a carboxylic acid handle for further derivatization. researchgate.net

Friedländer Annulation : This synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. It offers a regioselective route to polysubstituted quinolines.

Modern synthetic approaches often employ metal-catalyzed cross-coupling and annulation reactions, providing high yields and compatibility with a wide range of functional groups.

Table 1: Overview of Synthesis Methods for Substituted Quinolines

Synthesis MethodKey ReactantsType of ProductReference
Doebner-von MillerAromatic amine, α,β-Unsaturated carbonylSubstituted quinolines arsdcollege.ac.in
PfitzingerIsatin, Carbonyl compoundQuinoline-4-carboxylic acids researchgate.net
Friedländer2-Aminoaryl aldehyde/ketone, Methylene (B1212753) ketonePolysubstituted quinolines researchgate.net
CombesAromatic amine, β-DiketoneSubstituted quinolines researchgate.net

Functional group interconversion (FGI) is a crucial strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. solubilityofthings.com For the this compound core, interconversions can target the ethyl side chains or the quinoline ring itself.

Oxidation of Ethyl Groups : The benzylic protons on the ethyl groups are susceptible to oxidation. Using chromium(VI) reagents or activated dimethyl sulfoxide (B87167) (DMSO), the CH₂ group can be oxidized to a ketone (acetylquinoline derivative) or, under stronger conditions, to a carboxylic acid. imperial.ac.uk

Halogenation of Ethyl Groups : Radical halogenation can introduce a halogen (e.g., Br, Cl) at the benzylic position of the ethyl groups, which can then serve as a leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

Ring-Based Interconversions : The quinoline ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation). The existing ethyl groups are activating and will direct new substituents primarily to the 5- and 7-positions. The nitrogen atom can be oxidized to an N-oxide, which alters the reactivity of the ring, making positions 2 and 4 susceptible to nucleophilic attack. arsdcollege.ac.in

Table 2: Potential Functional Group Interconversions for this compound

Target SiteReaction TypeReagent ExampleResulting Functional GroupReference
Ethyl Group (Benzylic CH₂)OxidationPyridinium dichromate (PDC)Ketone (C=O) imperial.ac.uk
Ethyl Group (Benzylic CH₂)Radical HalogenationN-Bromosuccinimide (NBS)Alkyl Halide (C-Br) vanderbilt.edu
Quinoline RingElectrophilic NitrationHNO₃/H₂SO₄Nitro (-NO₂) compoundchem.com
Quinoline NitrogenN-OxidationPerbenzoic acidN-Oxide arsdcollege.ac.in

Impact of Ethyl Group Positional Isomerism on Reactivity (e.g., 2,4- vs. 2,6- vs. 2,3-Diethylquinoline)

This compound : The ethyl group at the 2-position (on the pyridine (B92270) ring) is adjacent to the nitrogen atom. This position exhibits unique reactivity, such as the acidity of its benzylic protons. The 6-ethyl group is on the benzene (B151609) ring and acts as an electron-donating group, activating the benzene ring for electrophilic substitution at the 5- and 7-positions.

2,4-Diethylquinoline (B99327) : With both ethyl groups on the pyridine ring, the steric hindrance around the nitrogen atom is increased. The 2- and 4-positions are highly activated due to their relationship with the ring nitrogen. The protons on these ethyl groups can be relatively acidic and can be deprotonated with a strong base to form nucleophilic species.

2,3-Diethylquinoline : Here, the ethyl groups are on adjacent carbons of the pyridine ring. This arrangement creates significant steric crowding, which may hinder reactions at the 2-position and the nitrogen atom. The electronic effects are similar to other isomers with a 2-ethyl group, but the steric profile is distinct.

The chemical properties of positional isomers are generally similar, but their physical properties, such as boiling points and densities, often differ. unacademy.com The subtle electronic and steric differences between these isomers can lead to different outcomes in chemical reactions.

Table 3: Comparison of Diethylquinoline Positional Isomers

IsomerLocation of Ethyl GroupsKey Reactivity Features
2,3-Diethylquinoline Pyridine Ring (adjacent)High steric hindrance at N-1 and C-2.
2,4-Diethylquinoline Pyridine RingActivated 2- and 4-positions; increased steric bulk around the nitrogen.
This compound One on Pyridine Ring, One on Benzene RingActivated benzylic protons at C-2; activated benzene ring for electrophilic substitution.

Synthesis of Bridged and Fused Diethylquinoline Systems

Creating more complex molecular architectures from the diethylquinoline scaffold involves forming either fused or bridged ring systems. These three-dimensional structures are of interest in medicinal chemistry as they can present functional groups in a defined spatial orientation. nih.gov

Fused Systems : Fused systems are created by constructing an additional ring that shares one or more atoms with the original quinoline core. chemistryviews.org This can be achieved through annulation reactions. For example, a functional group introduced onto the this compound core, such as an amino or hydroxyl group, could be used as a handle to build a new heterocyclic or carbocyclic ring onto the 'a' or 'c' face of the quinoline system. Cycloaddition reactions, such as a [4+2] cycloaddition, can also be employed to rapidly build complex fused structures. diva-portal.orgorganic-chemistry.org

Bridged Systems : In bridged bicyclic molecules, two non-adjacent atoms of a ring (the bridgeheads) are connected by a "bridge" containing one or more atoms. masterorganicchemistry.com To create a bridged diethylquinoline, one could perform functionalization on both the benzene and pyridine portions of the molecule (or on two separate positions of the same ring) and then link these positions with a carbon or heteroatom chain. For instance, one could functionalize the methyl group of the 2-ethyl substituent and the 8-position of the quinoline ring and then form a new ring by intramolecular cyclization. Strategies like Dieckmann cyclization or aldol (B89426) reactions have been used to create bridged piperazine (B1678402) scaffolds and could be conceptually applied here. nih.gov

The synthesis of these complex systems allows for the creation of rigid scaffolds where the orientation of substituents is precisely controlled, which is a valuable strategy in the design of targeted therapeutic agents. nih.gov

Coordination Chemistry of 2,6 Diethylquinoline As a Ligand

Ligand Design and Coordination Modes

Role of Quinoline (B57606) Nitrogen as a Donor Atom

The fundamental coordinating element in 2,6-diethylquinoline is the nitrogen atom within the quinoline ring system. utexas.edu This nitrogen possesses a lone pair of electrons that are not involved in the aromatic system, making it available for donation to a Lewis acidic metal center to form a coordinate covalent bond. utexas.edu This interaction is characteristic of many nitrogen-containing heterocyclic compounds, which are widely utilized as ligands in coordination chemistry. sysrevpharm.org The ability of this nitrogen to act as a Lewis base and donate its electron pair is the primary driver for the formation of metal complexes with this compound. utexas.edu

Bidentate Chelation vs. Monodentate Coordination

Ligands are classified by their denticity, which refers to the number of donor atoms that can bind to a central metal ion. byjus.comlibretexts.org Monodentate ligands bind through a single donor atom, while bidentate ligands have two donor atoms that can coordinate simultaneously to the metal. libretexts.orgvaia.com

In the case of this compound, coordination primarily occurs through the single nitrogen atom, classifying it as a monodentate ligand . utexas.eduvaia.com While some quinoline derivatives can act as bidentate ligands if another donor group is present in a suitable position (e.g., at the 8-position), this compound itself lacks a second donor atom capable of forming a stable chelate ring with the metal ion. bendola.com Bidentate coordination typically leads to more stable complexes due to the chelate effect, where the formation of a ring structure enhances thermodynamic stability. nih.govlibretexts.org

Influence of Diethyl Substituents on Coordination Behavior

The presence of the two ethyl groups at the 2 and 6 positions of the quinoline ring has a significant impact on the coordination behavior of this compound. These bulky alkyl groups introduce considerable steric hindrance around the nitrogen donor atom. wikipedia.org Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. wikipedia.org

This steric bulk can influence several aspects of complex formation:

Coordination Number: The steric congestion caused by the diethyl groups may limit the number of ligands that can coordinate to a metal center, potentially favoring lower coordination numbers. nih.govlibretexts.org

Complex Stability: While electronic effects also play a role, significant steric repulsion between ligands can destabilize the resulting metal complex. wikipedia.org

Geometry of the Complex: The spatial demands of the bulky ligands can enforce or prevent certain geometries around the metal ion. rsc.orgub.edu For instance, the steric clash between bulky ligands can lead to distorted coordination geometries. nih.gov

Synthesis and Stoichiometry of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting stoichiometry, or the metal-to-ligand ratio in the complex, is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the ligand.

Complexation with Transition Metal Ions (e.g., Pd(II), Cu(II), Co(II), Ni(II), Zn(II))

This compound, like other quinoline derivatives, can form complexes with a variety of transition metal ions. Research has shown the formation of complexes between quinoline-based ligands and ions such as Palladium(II), Copper(II), Cobalt(II), Nickel(II), and Zinc(II). bendola.comcyberleninka.runih.gov The formation of these complexes is driven by the interaction between the soft Lewis basic nitrogen of the quinoline and these borderline to soft Lewis acidic metal ions. utexas.edu The specific properties and structures of these complexes will vary depending on the metal ion. nih.govnih.gov

Formation of 1:1 and 1:2 Metal-to-Ligand Molar Ratio Complexes

The stoichiometry of metal complexes with monodentate ligands like this compound can vary. Commonly observed stoichiometries include 1:1 and 1:2 metal-to-ligand molar ratios, leading to the formation of [M(L)] and [M(L)₂] type complexes, where M is the metal ion and L is the ligand. cyberleninka.rusamipubco.com The formation of higher coordination numbers, such as a 1:4 complex to form a tetrahedral or square planar geometry, or a 1:6 complex for an octahedral geometry, would be significantly influenced by the steric hindrance from the diethyl groups. researchgate.netlibretexts.org The significant steric bulk of this compound may favor lower metal-to-ligand ratios compared to less hindered quinoline ligands. nih.govrsc.org For example, studies on similar sterically hindered ligands have shown that the steric congestion can control the metal-to-ligand stoichiometry. nih.gov

Interactive Data Table: Properties of Mentioned Compounds

Compound NameFormulaRole in Article
This compoundC₁₃H₁₅NThe primary ligand of focus.
Palladium(II) ionPd²⁺Example of a transition metal ion that forms complexes. cyberleninka.ru
Copper(II) ionCu²⁺Example of a transition metal ion that forms complexes. cyberleninka.runih.gov
Cobalt(II) ionCo²⁺Example of a transition metal ion that forms complexes. cyberleninka.ru
Nickel(II) ionNi²⁺Example of a transition metal ion that forms complexes. cyberleninka.runih.gov
Zinc(II) ionZn²⁺Example of a transition metal ion that forms complexes. cyberleninka.runih.gov

Structural Elucidation of this compound Coordination Compounds

The precise determination of the three-dimensional arrangement of atoms in metal complexes of this compound is fundamental to understanding their chemical and physical properties. This is primarily achieved through a combination of single-crystal X-ray diffraction and various spectroscopic and magnetic techniques.

X-ray Crystallography of Metal-Ligand Assemblies

Single-crystal X-ray crystallography stands as the most definitive method for the structural elucidation of coordination compounds in the solid state. chemrxiv.orglumenlearning.comlibretexts.org This powerful analytical technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions within the crystal lattice. chemrxiv.orglumenlearning.comlibretexts.org

For metal complexes of this compound, obtaining suitable single crystals for X-ray diffraction analysis can be challenging due to the steric bulk of the ligand, which can sometimes hinder the formation of well-ordered crystalline materials. The ethyl groups at the 2 and 6 positions of the quinoline ring exert significant steric hindrance, which influences the coordination number and geometry of the resulting metal complexes. gcnayanangal.com This steric pressure can lead to distorted coordination environments or prevent the formation of higher-coordinate complexes that might be observed with less bulky ligands. gcnayanangal.com

While specific crystallographic data for metal complexes of this compound are not widely available in the surveyed literature, general principles of coordination chemistry allow for predictions of their structural features. It is anticipated that in complexes with this ligand, the metal-nitrogen bond distances and the angles around the metal center would be influenced by the steric demands of the diethyl-substituted quinoline.

Table 1: Hypothetical Crystallographic Data for a Generic [M(2,6-Et2-quinoline)2X2] Complex

ParameterExpected Value/RangeSignificance
Crystal System Monoclinic / OrthorhombicReflects the symmetry of the crystal lattice.
Space Group e.g., P2₁/c, PbcaDescribes the symmetry elements within the unit cell.
M-N Bond Length (Å) > 2.1The steric bulk of the ethyl groups may lead to elongated metal-ligand bonds compared to complexes with less substituted quinolines.
N-M-N Bond Angle (°) < 180 (for trans)Deviation from ideal geometry due to steric repulsion between the ligands.
C-N-C Angle in Quinoline (°) ~117-120The internal geometry of the quinoline ring itself is less likely to be significantly distorted.

Spectroscopic and Magnetic Characterization of Coordination Environments

While X-ray crystallography provides a static picture of the solid-state structure, spectroscopic and magnetic studies offer valuable insights into the electronic structure and behavior of coordination compounds in various states. hawaii.edu

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the coordination of the this compound ligand to the metal center. Changes in the vibrational frequencies of the C=N and C=C bonds within the quinoline ring upon coordination can be observed. Specifically, a shift in the ν(C=N) stretching frequency to a higher or lower wavenumber is indicative of ligand-to-metal bond formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure in solution. The chemical shifts of the protons and carbons on the quinoline ring, particularly those of the ethyl groups and the aromatic protons, will be altered upon coordination to a metal. The magnitude of these changes can give clues about the nature of the metal-ligand interaction.

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectra of transition metal complexes of this compound are expected to show bands corresponding to d-d transitions and charge-transfer transitions. The energies of these transitions are dependent on the geometry of the complex and the nature of the metal ion, providing information about the ligand field splitting. hawaii.edu

Magnetic Characterization:

The magnetic properties of coordination compounds are dictated by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orghawaii.edu Magnetic susceptibility measurements can determine whether a complex is paramagnetic (containing unpaired electrons) or diamagnetic (all electrons are paired). libretexts.org

For paramagnetic complexes of this compound, the effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility. This value provides information about the number of unpaired electrons and, consequently, the spin state of the metal ion. hawaii.edu The steric bulk of this compound can influence the spin state of the metal ion. For instance, the ligand's steric hindrance might favor the formation of high-spin complexes where the crystal field splitting energy (Δ) is smaller than the spin-pairing energy (P).

Table 2: Expected Spectroscopic and Magnetic Properties for Metal Complexes of this compound

PropertyTechniqueExpected Observation and Interpretation
Coordination Confirmation IR SpectroscopyShift in ν(C=N) and other quinoline ring vibrations upon complexation.
Solution Structure NMR SpectroscopyChanges in the chemical shifts of ligand protons and carbons, confirming coordination and providing structural information for diamagnetic complexes.
Electronic Transitions UV-Vis SpectroscopyObservation of d-d and charge-transfer bands, providing insight into the electronic structure and coordination geometry.
Magnetic Behavior Magnetic SusceptibilityDetermination of paramagnetism or diamagnetism. For paramagnetic complexes, the effective magnetic moment can indicate the number of unpaired electrons and the spin state of the metal ion.

Catalytic Applications of 2,6 Diethylquinoline Based Systems

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst and reactants exist in the same phase, offers high activity and selectivity due to the well-defined nature of the catalytic species at a molecular level. organic-chemistry.org 2,6-Diethylquinoline and its derivatives have emerged as valuable ligands in this domain, particularly in reactions mediated by palladium complexes.

Palladium Complexes as Catalytic Agents

Palladium-catalyzed reactions are fundamental to modern organic synthesis, with applications ranging from cross-coupling reactions to C-H bond functionalization. acs.orgresearchgate.net The performance of these catalysts is often dictated by the nature of the ligands coordinated to the palladium center. Ligands based on 2,6-disubstituted pyridines, a class to which this compound belongs, have been shown to be effective in promoting challenging catalytic transformations. nih.govcapes.gov.br

The steric bulk provided by the two ethyl groups at the 2 and 6 positions of the quinoline (B57606) ring can influence the coordination environment of the palladium center. This steric hindrance can prevent the formation of inactive catalyst species and promote the desired catalytic cycle. nsf.gov For instance, in palladium-catalyzed C-H olefination of electron-deficient arenes, ligands with branched side chains, such as 2,6-dialkylpyridines, have been shown to be effective. nih.gov This effectiveness is attributed to a "mutual repulsion" effect where the bulky substituents promote the dissociation of one ligand to generate a coordinatively unsaturated and catalytically active species. nih.gov

Research has demonstrated that palladium complexes bearing 2,6-disubstituted pyridine (B92270) ligands can catalyze a variety of cross-coupling reactions. These ligands can accelerate both the oxidative addition and reductive elimination steps in the catalytic cycle. dicp.ac.cn The electronic properties of the this compound ligand, combined with its steric profile, make it a promising candidate for enhancing the efficiency and selectivity of various palladium-catalyzed processes.

Table 1: Examples of Palladium-Catalyzed Reactions with 2,6-Disubstituted Pyridine/Quinoline Ligands

Reaction TypeCatalyst SystemSubstrateProduct YieldReference
C-H OlefinationPd(OAc)₂ / 2,6-dialkylpyridineElectron-deficient areneGood to Excellent nih.gov
α-Arylation of MalonatesPd(dba)₂ / Hindered Phosphine (B1218219)Malonate & Aryl HalideHigh dicp.ac.cn
Suzuki-Miyaura CouplingPd(OAc)₂ / dppe2-bromo-N-phenylbenzamide58% nih.gov

Role of this compound Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical and fine chemical industries. nobelprize.orgacs.org Chiral ligands derived from quinoline scaffolds have been successfully employed in a range of asymmetric transformations, particularly in hydrogenation reactions. dicp.ac.cnajchem-b.com

The development of chiral ligands based on the this compound framework allows for the creation of a specific chiral environment around the metal center. This is crucial for controlling the stereochemical outcome of a reaction. In asymmetric hydrogenation, for example, chiral iridium and rhodium complexes with phosphine ligands have been extensively studied for the reduction of various substrates, including quinolines themselves. dicp.ac.cnmdpi.comnih.gov

While direct examples of this compound-derived chiral ligands in the literature are scarce, the principles of asymmetric catalysis suggest their potential. By introducing chirality into the this compound scaffold, for instance by functionalizing the ethyl groups or by creating atropisomeric structures, it is possible to design new ligands for asymmetric catalysis. The steric influence of the diethyl groups can play a crucial role in enhancing the enantioselectivity of the catalytic process.

The asymmetric hydrogenation of 1,1-diaryl-substituted terminal olefins, a challenging transformation, has been achieved with high selectivity using rhodium catalysts with chiral diphosphine ligands. nih.gov This highlights the potential for highly substituted and sterically demanding ligands to achieve high levels of stereocontrol.

Table 2: Enantioselectivity in Asymmetric Hydrogenation of Quinolines with Chiral Catalysts

SubstrateCatalyst SystemEnantiomeric Excess (ee)Reference
2-Alkyl-substituted quinolinesIr/(R)-MeO-BIPHEPUp to 96% dicp.ac.cn
2-Aryl-substituted quinolinesCationic Ru(II)/diamine85-97% dicp.ac.cn
2,6-Disubstituted 1,5-naphthyridinesChiral Cationic Transition Metal/diamine93-99% dicp.ac.cn

Exploration in Heterogeneous Catalysis (General Principles)

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which offers significant advantages in terms of catalyst separation, recovery, and reusability. rsc.org The immobilization of homogeneous catalysts onto solid supports is a common strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the practical benefits of the latter.

Quinoline derivatives have been explored as components of heterogeneous catalysts. For instance, they have been used in the synthesis of metal-organic frameworks (MOFs) and as ligands immobilized on solid supports. semanticscholar.org The immobilization of a this compound-based catalyst could be achieved through several methods, including covalent bonding to a polymer support or encapsulation within a porous material. Such immobilized catalysts could find applications in continuous flow reactors, offering a more sustainable and efficient approach to chemical synthesis. rsc.org

The principles of heterogeneous catalysis suggest that the surface properties of the support material, as well as the method of immobilization, would play a crucial role in the performance of a this compound-based heterogeneous catalyst. The accessibility of the active sites and the stability of the immobilized complex would be key factors to consider in the design of such catalytic systems. While specific examples of heterogenized this compound catalysts are not widely reported, the general strategies for catalyst immobilization are well-established and could be applied to this system. rsc.org

Mechanism of Catalysis and Active Site Investigations

Understanding the mechanism of a catalytic reaction is crucial for optimizing its performance and for the rational design of new and improved catalysts. For palladium-catalyzed reactions involving this compound-like ligands, the catalytic cycle typically involves a series of steps including oxidative addition, migratory insertion, and reductive elimination. illinois.edu

Computational studies, such as Density Functional Theory (DFT) calculations, have provided valuable insights into the mechanism of palladium-catalyzed C-H activation reactions involving quinoline derivatives. acs.orgnih.govescholarship.org These studies can help to elucidate the structure of the active catalytic species and the energetics of the various steps in the catalytic cycle. For instance, in the palladium-catalyzed C-H arylation of quinoline N-oxides, computational studies have shown that the site selectivity can be influenced by the presence of phosphine ligands and the nature of the solvent. acs.orgnih.gov

The active site of a catalyst based on a this compound-palladium complex would be the palladium center where the key bond-forming and bond-breaking steps occur. The this compound ligand plays a critical role in modulating the electronic and steric environment of this active site. The steric bulk of the ethyl groups can influence the coordination geometry of the palladium complex and the accessibility of the substrate to the active site. nih.govnsf.gov

Advanced Analytical Characterization Techniques for 2,6 Diethylquinoline

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular architecture of 2,6-Diethylquinoline. By probing the interactions of the molecule with electromagnetic radiation, these methods offer a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, provide a complete picture of its carbon-hydrogen framework. mdpi.com

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the two ethyl groups. The aromatic protons would appear as multiplets in the downfield region, characteristic of their chemical environment. The ethyl groups would each show a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, with coupling patterns providing information about adjacent protons.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. magritek.com The spectrum would display resonances for the carbons of the quinoline core and the two distinct carbons of the ethyl groups (methylene and methyl). The chemical shifts of the aromatic carbons provide insight into the electron distribution within the heterocyclic ring system. magritek.com

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. mdpi.comhmdb.ca COSY spectra reveal proton-proton couplings, confirming the relationships between the methylene and methyl protons of the ethyl groups and the couplings between adjacent aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. hmdb.ca

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5120 - 150
Ethyl -CH₂-2.5 - 3.025 - 35
Ethyl -CH₃1.2 - 1.510 - 20

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.eduresearchgate.net The FTIR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its specific structural components. unirioja.esirdg.org

Key characteristic absorption bands for this compound include:

Aromatic C-H Stretching: Vibrations of the carbon-hydrogen bonds on the quinoline ring typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups are observed in the 2850-3000 cm⁻¹ range. libretexts.org

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring system give rise to a series of sharp bands in the 1450-1650 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹), which can be useful for confirming the substitution pattern. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Frequency Range (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 3000Medium to Strong
C=C and C=N Stretch (Aromatic Ring)1450 - 1650Medium to Strong
C-H BendingBelow 1500Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.ukbioglobax.com Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic absorption bands in the UV-Vis region. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. bioglobax.comdavuniversity.org

For this compound, the primary electronic transitions observed are π → π* transitions, which are characteristic of the aromatic system. davuniversity.orgbspublications.net These transitions involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals. The presence of the diethyl substituents can cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted quinoline, a phenomenon known as a bathochromic (red) or hypsochromic (blue) shift, depending on the nature and position of the substituents. shu.ac.uk The resulting UV-Vis spectrum serves as a fingerprint for the conjugated system of the molecule.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In MS, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). youtube.com High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or more decimal places, which allows for the unambiguous determination of the elemental formula. bioanalysis-zone.comjeolusa.comresearchgate.net

For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion, provides valuable structural information. libretexts.orgdocbrown.info Common fragmentation pathways for alkylquinolines include the loss of alkyl radicals. In the case of this compound, a prominent fragment ion would likely result from the loss of a methyl group (CH₃) via benzylic cleavage, leading to a stable ion. Further fragmentation can also occur. miamioh.edu

HRMS would confirm the elemental composition of this compound by providing an exact mass that matches the theoretical mass calculated from its chemical formula (C₁₃H₁₅N). bioanalysis-zone.comresearchgate.net

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. s-a-s.org It is based on the inelastic scattering of monochromatic light, usually from a laser. utwente.nl While IR spectroscopy measures absorption, Raman spectroscopy measures scattering. A key advantage of Raman spectroscopy is that vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide detailed information about the vibrations of the quinoline ring and the alkyl side chains. spectroscopyonline.comnih.govlbt-scientific.com

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface, such as silver or gold. wikipedia.orgspectroscopyonline.comclinmedjournals.orgnih.gov This enhancement allows for the detection of very low concentrations of an analyte. wikipedia.org SERS could be employed to study the interaction of this compound with metal surfaces and to obtain high-quality spectra even from minute sample quantities. spectroscopyonline.comclinmedjournals.org

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods. torontech.cometamu.edu

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase that is passed through a solid stationary phase. nih.gov For the analysis of this compound, a reversed-phase HPLC method would typically be used, employing a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). sielc.comlcms.cz Detection is often achieved using a UV detector set at a wavelength where this compound exhibits strong absorbance. nih.gov This method is effective for determining the purity of the compound and for quantifying its concentration.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. epa.govrestek.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. organomation.comunt.edu The separation is based on the differential partitioning of the components between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, providing a powerful tool for both qualitative and quantitative analysis of this compound and any potential impurities. etamu.edu

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it provides both quantitative data and structural information, making GC-MS an indispensable tool for the definitive identification of this compound.

Research Findings:

In a typical GC or GC-MS analysis, the separation is achieved on a capillary column with a specific stationary phase. restek.comsigmaaldrich.com The choice of the stationary phase is critical and is based on the polarity of the analyte. sigmaaldrich.com For quinoline derivatives, non-polar or medium-polarity columns are often employed. restek.comnih.gov The compound, once volatilized in the injector, travels through the column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The time it takes for the compound to travel from the injector to the detector is known as the retention time, which is a characteristic value for a given set of analytical conditions.

The mass spectrometer detector ionizes the eluted this compound, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). madison-proceedings.comorslabs.com The resulting mass spectrum serves as a molecular fingerprint. For quinoline itself, characteristic ion peaks are observed at m/z 129, 102, 123, and 51. madison-proceedings.com For this compound, one would expect a molecular ion peak corresponding to its molecular weight (185.27 g/mol ) and a fragmentation pattern characteristic of the diethylquinoline structure.

The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of certainty in the identification and quantification of this compound in a sample. oiv.int

Table 1: Typical GC-MS Parameters for Quinoline Derivative Analysis

Parameter Typical Value/Condition
Column Type Capillary column (e.g., Rxi-5ms, Rtx-440) restek.com
Stationary Phase 5% Diphenyl / 95% Dimethylpolysiloxane or similar sigmaaldrich.com
Injector Temperature 250-300 °C
Oven Program Temperature gradient (e.g., 50 °C held for 2 min, then ramped to 300 °C)
Carrier Gas Helium or Hydrogen
Detector Mass Spectrometer (MS) madison-proceedings.com
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35-550 amu orslabs.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. wikipedia.orgopenaccessjournals.com It is particularly well-suited for compounds that are not sufficiently volatile for GC analysis or for those that require purification from complex matrices. researchgate.net

Research Findings:

The separation in HPLC is based on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. wikipedia.org For quinoline and its derivatives, reversed-phase HPLC is a common approach. researchgate.netnih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netnih.gov

The elution of this compound is governed by its polarity. By adjusting the composition of the mobile phase (gradient elution), a fine-tuned separation can be achieved. plos.org Detection is typically accomplished using a UV-Vis detector, as the quinoline ring system possesses a strong chromophore that absorbs UV light at specific wavelengths. researchgate.net For enhanced selectivity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS). sielc.com

Method development for the analysis of quinoline in textiles has demonstrated the effectiveness of HPLC. researchgate.net In one study, acetonitrile was used as the extraction solvent, and the analysis was performed on an HPLC system with recoveries ranging from 90.6% to 98.9%. researchgate.net While this study focused on the parent quinoline, the methodology is directly applicable to its alkylated derivatives like this compound. The retention time and UV absorption spectrum would be characteristic for this compound under specific HPLC conditions.

Table 2: Illustrative HPLC Conditions for Quinoline Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) nih.gov
Mobile Phase Gradient of Acetonitrile and Water researchgate.net
Flow Rate 0.5 - 1.0 mL/min nih.gov
Column Temperature Ambient to 60 °C lcms.cz
Detector UV-Vis Diode Array Detector (DAD) nih.gov
Detection Wavelength 210, 280, 360 nm (scanned for optimal wavelength) nih.gov
Injection Volume 5 - 20 µL

X-ray Diffraction (XRD) for Crystalline Structures

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. wikipedia.org For a crystalline solid like this compound, XRD can provide definitive information about its crystal lattice, including unit cell dimensions and the arrangement of molecules within the crystal. wikipedia.org

Research Findings:

The fundamental principle of XRD is the scattering of X-rays by the electrons of the atoms in a crystalline material. wikipedia.org When a monochromatic X-ray beam is directed at a crystal, the waves are diffracted in specific directions, creating a unique diffraction pattern of constructive interference. This pattern is governed by Bragg's Law. wikipedia.org

The analysis of the diffraction pattern allows for the determination of the crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the precise coordinates of each atom in the unit cell. wikipedia.orgmdpi.com While specific crystallographic data for this compound is not found in the surveyed literature, studies on other quinoline derivatives have successfully employed XRD to elucidate their crystal structures. For instance, the crystal structure of 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline was determined to be a monoclinic system with the space group P2(1)/n. researchgate.net

For this compound, obtaining a single crystal of sufficient quality would be the first step. This crystal would then be mounted on a diffractometer and irradiated with X-rays. rsc.org The resulting diffraction data would be collected and processed to solve the crystal structure, providing unambiguous proof of its molecular conformation and intermolecular packing in the solid state. Powder XRD could also be used to identify the crystalline phases present in a bulk sample of this compound. forcetechnology.com

Table 3: Key Information Obtainable from Single-Crystal XRD

Parameter Description
Crystal System The basic geometric framework of the crystal (e.g., cubic, tetragonal, hexagonal). wikipedia.org
Space Group The set of symmetry operations that describe the arrangement of molecules in the crystal. wikipedia.org
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. wikipedia.org
Atomic Coordinates The precise position (x, y, z) of each atom within the unit cell.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.
Molecular Conformation The three-dimensional shape of the this compound molecule in the solid state.
Intermolecular Interactions Non-covalent interactions (e.g., van der Waals forces, π-π stacking) between adjacent molecules.

Theoretical and Computational Investigations of 2,6 Diethylquinoline

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to investigate the electronic structure and properties of molecules. These methods provide deep insights into molecular behavior at the atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in computational chemistry for predicting molecular properties. DFT calculations can determine the electron density distribution, which in turn allows for the prediction of a molecule's geometry, energy, and reactivity. Important chemical concepts like electronegativity and hardness, which are crucial for understanding reactivity, can also be derived from DFT.

A search of scientific databases yielded no specific studies where DFT calculations were performed to analyze the electronic structure and reactivity of 2,6-diethylquinoline.

Molecular Orbital Analysis (e.g., HOMO-LUMO energies)

Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

No published data on the specific HOMO-LUMO energies or the energy gap for this compound could be located.

Ab Initio and Semi-Empirical Methods

Ab initio methods are quantum chemistry calculations that rely on first principles, without the inclusion of experimental data. They offer a high level of theory but are computationally expensive, limiting them to smaller systems.

Semi-empirical methods are based on the same formal framework as ab initio Hartree-Fock calculations but introduce approximations and use parameters derived from experimental data to simplify the calculations. This makes them significantly faster and suitable for larger molecules, though potentially less accurate if the molecule under study differs significantly from those used for parameterization.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a critical tool for elucidating the step-by-step process of chemical reactions. By calculating the potential energy surface for a reaction, researchers can identify transition states, intermediates, and the energy barriers between them. This provides a detailed understanding of how a reaction proceeds, which is essential for optimizing reaction conditions or designing new catalysts.

There are no available computational studies detailing the reaction mechanisms involving this compound.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By simulating these movements, MD can be used to perform conformational analysis, which is the study of the different spatial arrangements (conformations) a molecule can adopt and the energy differences between them. This is crucial for understanding a molecule's physical properties and biological activity, as these often depend on its three-dimensional shape.

No studies utilizing molecular dynamics simulations for the conformational analysis of this compound were identified in the literature.

In Silico Frameworks for Design and Prediction of Derivatives

In silico frameworks use computational methods to design new molecules and predict their properties before they are synthesized in a lab. This includes techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking to predict the biological activity or other properties of novel derivatives. Such approaches are widely used in drug discovery to screen virtual libraries of compounds and prioritize candidates for synthesis and testing, saving significant time and resources.

While numerous studies use in silico methods to design and evaluate various quinoline (B57606) derivatives for different applications, no research was found that specifically focuses on designing or predicting the properties of derivatives based on a this compound scaffold.

Compound Names Mentioned

Environmental Chemical Fate Studies of Diethylquinolines

Degradation Pathways and Mechanisms in Environmental Compartments

The breakdown of 2,6-diethylquinoline in the environment is governed by a combination of oxidative, microbial, and light-induced processes. These pathways determine the compound's persistence and the nature of its transformation products.

In the atmosphere, the primary degradation pathway for gas-phase quinoline (B57606) is its reaction with hydroxyl (OH) radicals. ca.gov This process is estimated to result in an atmospheric half-life of approximately 0.9 to 1.2 days for the parent compound. ca.gov For this compound, similar reactions are expected to occur, likely involving the abstraction of hydrogen atoms from the ethyl groups, initiating its breakdown.

In biological systems, oxidative transformations are mediated by enzymes. For instance, certain human cytochrome P450 enzymes (CYP4F2 and CYP4F3A) have been shown to oxidize bacterial alkylquinolones. researchgate.net This oxidation occurs selectively at the terminal (ω) position of the alkyl chain, converting it first to a hydroxyl group and then to a carboxylic acid. researchgate.net This suggests a probable oxidative pathway for this compound in relevant biological systems would involve the hydroxylation of one or both of its ethyl groups.

Table 1: Key Oxidative Processes for Quinolines
ProcessReactant/MediatorEnvironmentTypical Product(s)Significance for this compound
Atmospheric Photo-oxidationHydroxyl (OH) RadicalsAtmosphereVarious oxygenated derivativesLikely a major atmospheric degradation pathway ca.gov
Biochemical OxidationCytochrome P450 EnzymesBiological SystemsHydroxylated alkyl chains researchgate.netProbable metabolic pathway involving hydroxylation of ethyl groups

The biodegradation of quinoline is well-documented, with several bacterial genera, most notably Pseudomonas and Burkholderia, capable of using it as a source of carbon and energy. nih.govresearchgate.net The aerobic degradation pathway for quinoline typically begins with hydroxylation of the heterocyclic ring, most commonly at the C-2 position, to form 2-hydroxyquinoline. researchgate.net This intermediate exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline.

Studies have shown that some Pseudomonas strains can also degrade or transform methylquinolines. nih.govresearchgate.net For instance, Pseudomonas sp. strain MQP was isolated for its ability to degrade 2-methylquinoline (B7769805). nih.gov This indicates that the microbial degradation machinery is adaptable to alkylated quinolines. It is plausible that this compound degradation would follow a similar initial step of hydroxylation, although the presence and position of the ethyl groups may influence the rate and specificity of the enzymatic attack. The degradation process is dependent on optimal conditions of temperature and pH, with studies on 2-methylquinoline showing optimal degradation at 30°C and a pH of 7.5. researchgate.net

Photodegradation is a significant removal process for quinoline in sunlit surface waters. canada.ca The modeled half-life for quinoline photooxidation in water is between 14 and 23 days. canada.ca The kinetics of such reactions are often described using pseudo-first-order models, where the rate of degradation is proportional to the concentration of the pollutant. mdpi.commedcraveonline.com

The Langmuir-Hinshelwood model is frequently applied to describe the kinetics of photocatalytic degradation on semiconductor surfaces, a common process in water treatment technologies. mdpi.comrsc.org This model relates the reaction rate to the concentration of the substance and its adsorption onto the catalyst surface. For alkylated aromatic compounds, photodegradation rates can be influenced by factors such as the initial concentration and the presence of other substances like hydrogen peroxide, which can generate additional hydroxyl radicals. nih.gov While specific kinetic data for this compound is not available, it is expected to undergo photodegradation in aqueous environments, with kinetics likely following established models for similar organic pollutants.

Table 2: Photodegradation Kinetic Parameters for Representative Organic Pollutants
PollutantKinetic ModelApparent Rate Constant (k)ConditionsReference
Methylene (B1212753) BluePseudo-first-order5.29 x 10-3 min-1ZnO catalyst, UV radiation medcraveonline.com
Rhodamine BPseudo-first-order0.289 min-1BiPO4 catalyst, UV light mdpi.com
4-OctylphenolPseudo-first-order0.0328 min-1 (direct photolysis)206 nm excilamp irradiation nih.gov

Chemical Persistence and Transport in Aqueous and Terrestrial Systems

The persistence and movement of this compound in the environment are dictated by its physical and chemical properties, particularly its solubility, volatility, and tendency to adsorb to soil and sediment.

Quinoline itself is highly soluble in water and has a moderate affinity for organic carbon in soil (log Koc of 3.26), which gives it moderate to high mobility in soil. canada.ca While it degrades in aerobic surface environments, it can be persistent in deeper, anaerobic soil and groundwater. canada.ca Some related quinolone compounds have been found to be highly persistent in soil, with environmental half-lives estimated to be in the range of 1000 days. nih.gov

For this compound, the addition of two ethyl groups significantly increases its lipophilicity compared to the parent quinoline. The predicted octanol-water partition coefficient (XLogP3) for this compound is 3.8, substantially higher than that of quinoline (~2.1). canada.canih.gov A higher log Kow value generally correlates with a higher soil organic carbon-water (B12546825) partition coefficient (Koc). epa.govecetoc.org Therefore, this compound is expected to adsorb more strongly to soil and sediment organic matter than quinoline. This stronger adsorption would reduce its mobility, making it less likely to leach into groundwater but increasing its persistence in the soil compartment. chemsafetypro.comchemsafetypro.com

Table 3: Environmental Persistence and Mobility Parameters
CompoundLog Kow / XLogP3Log KocMobility in SoilPersistence NotesReference
Quinoline2.103.26Moderate to HighNot persistent in surface water; can persist in anaerobic soil/groundwater. canada.ca canada.ca
Danofloxacin (a quinolone)---Very persistent in soil (half-life 87-143 days). scielo.br scielo.brscielo.br
This compound (Predicted)3.8>3.26 (Expected)Low to Medium (Expected)Expected to be more persistent in soil than quinoline due to stronger adsorption. nih.gov

Chemical Bioaccumulation Potential and Partitioning Behavior

Bioaccumulation refers to the buildup of a chemical in an organism from all environmental sources (water, food, sediment). It is a key factor in assessing environmental risk. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow).

Quinoline has a low potential to bioaccumulate. canada.ca Its log Kow is approximately 2.1, and measured bioconcentration factors (BCF) in fish are low, ranging from 8 to 158. canada.ca In contrast, this compound has a predicted XLogP3 (a proxy for log Kow) of 3.8. nih.gov This significantly higher value suggests that this compound is more lipophilic and thus has a greater tendency to partition from water into the fatty tissues of aquatic organisms. While strict molecular size cutoffs for bioaccumulation are debated, the increased lipophilicity strongly indicates a higher bioaccumulation potential for this compound compared to its parent compound. longdom.org Studies on other quinolones in lake ecosystems have shown BCF/BAF values in the range of 98–723 L/kg, indicating that bioaccumulation can occur within this class of compounds. researchgate.net

Table 4: Bioaccumulation Potential of Quinolines
CompoundLog Kow / XLogP3Bioconcentration Factor (BCF) in fish (L/kg)Bioaccumulation PotentialReference
Quinoline2.108 - 158Low canada.ca
This compound3.8 (Predicted)Not MeasuredModerate (Inferred from LogP) nih.gov

Analytical Method Development for Environmental Monitoring (Chemical Detection)

The reliable detection and quantification of this compound in environmental samples like water, soil, and air are essential for monitoring its presence and fate. The primary analytical techniques for this purpose are chromatography coupled with mass spectrometry. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for analyzing volatile and semi-volatile organic compounds. longdom.orgthermofisher.com It is well-suited for quinoline and its alkylated derivatives. azom.com The process involves separating the compounds in a gas chromatograph before they are ionized and detected by a mass spectrometer. This provides both the retention time (for separation) and the mass spectrum (for identification), offering high specificity and sensitivity. longdom.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For less volatile or thermally unstable compounds, HPLC coupled with mass spectrometry (often tandem MS, or MS/MS) is the method of choice. hplcvials.comopenaccessjournals.com This technique separates compounds in a liquid phase before mass spectrometric detection. LC-MS/MS methods have been specifically developed for the analysis of 4-hydroxy-2-alkylquinolines (HAQs) directly from biological samples, demonstrating their utility for this class of compounds. nih.govnih.govresearchgate.net

Sample Preparation: Before analysis, the target compound must often be extracted and concentrated from the environmental matrix (e.g., water or soil). Solid-Phase Extraction (SPE) is a common and effective technique used to isolate and clean up analytes like quinolines from complex samples prior to instrumental analysis. mdpi.com

Table 5: Common Analytical Methods for Quinolines in Environmental Samples
TechniquePrincipleApplicabilityCommon Sample PrepReference
GC-MSSeparation of volatile compounds followed by mass-based detection.Volatile and semi-volatile quinolines in air, water, and soil.Liquid-liquid extraction, SPE longdom.orgazom.com
HPLC-MS/MSSeparation of non-volatile compounds followed by highly selective mass-based detection.A wide range of quinoline derivatives, including polar metabolites.Solid-Phase Extraction (SPE) mdpi.comnih.gov

Future Research Directions and Emerging Frontiers

Development of Novel and Sustainable Synthetic Routes for Diethylquinolines

The synthesis of quinolines has a rich history, with classic methods such as the Skraup and Doebner-von Miller reactions being foundational. nih.goviipseries.org However, these traditional methods often suffer from harsh reaction conditions, low yields, and the use of hazardous reagents. nih.gov The future of 2,6-diethylquinoline synthesis lies in the development of novel, sustainable, and efficient methodologies that align with the principles of green chemistry.

Future research should focus on optimizing existing methods and exploring new catalytic systems. For instance, modifications to the Doebner-von Miller reaction, which typically utilizes an α,β-unsaturated carbonyl compound and an aniline (B41778), could involve the use of milder acid catalysts and more environmentally benign solvents. nih.govwikipedia.org The development of one-pot synthesis protocols, where multiple reaction steps are combined without the isolation of intermediates, would also represent a significant advancement in terms of efficiency and waste reduction. iipseries.org

The exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another promising avenue. jptcp.com Furthermore, the use of microwave irradiation as an alternative energy source has been shown to accelerate reaction times and improve yields in the synthesis of various quinoline (B57606) derivatives and could be applied to the synthesis of this compound. eurekaselect.com

A comparative overview of potential sustainable synthetic approaches is presented in Table 1.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Approach Potential Advantages Key Research Focus
Modified Doebner-von Miller Improved yields and milder conditions Exploration of novel acid catalysts and green solvents
One-Pot Synthesis Increased efficiency, reduced waste Design of cascade reactions combining multiple steps
Heterogeneous Catalysis Catalyst recyclability, simplified purification Development of robust and reusable solid acid catalysts

Exploration of Advanced Coordination Complexes with Unique Chemical Properties

The nitrogen atom in the quinoline ring and the potential for functionalization on the diethyl substituents make this compound an interesting candidate as a ligand in coordination chemistry. The formation of coordination complexes with various metal ions could lead to materials with unique electronic, optical, and catalytic properties.

Future research in this area should involve the synthesis and characterization of novel coordination complexes of this compound with a range of transition metals. The steric bulk of the ethyl groups at the 2- and 6-positions could influence the coordination geometry and the stability of the resulting complexes, potentially leading to unusual coordination numbers or distorted geometries.

The investigation of the photophysical properties of these complexes is also a key research direction. Quinoline-based ligands are known to form luminescent complexes, and the specific substitution pattern of this compound may tune the emission wavelengths and quantum yields. Such complexes could have applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

Furthermore, the catalytic activity of these coordination complexes should be explored. The metal center, coordinated to the this compound ligand, could serve as an active site for various organic transformations, with the ligand influencing the selectivity and efficiency of the catalyst.

Integration of Machine Learning and Artificial Intelligence in Quinoline Design

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis and drug discovery. nih.gov For this compound and its derivatives, AI and ML can be powerful tools to accelerate the design and discovery of new compounds with desired properties.

One key area of future research is the use of ML models to predict the reactivity and optimal reaction conditions for the synthesis of this compound derivatives. By training models on existing reaction data, it may be possible to predict the outcome of a reaction with a given set of reactants and catalysts, thereby reducing the need for extensive experimental screening.

AI can also be employed in the de novo design of this compound derivatives with specific biological activities or material properties. Generative models can be used to propose novel molecular structures based on a desired set of parameters, which can then be synthesized and tested. This approach has the potential to significantly accelerate the discovery of new functional molecules.

Furthermore, ML models can be developed to predict the physicochemical and biological properties of this compound derivatives, such as their solubility, toxicity, and binding affinity to biological targets. nih.gov This can aid in the early stages of drug discovery by prioritizing compounds with favorable profiles for further investigation.

Table 2: Applications of AI and Machine Learning in this compound Research

Application Area AI/ML Technique Potential Outcome
Synthesis Optimization Predictive Modeling Identification of optimal reaction conditions and catalysts
De Novo Design Generative Models Discovery of novel this compound derivatives with desired properties

Investigation of this compound in Advanced Materials Science Applications

The rigid and aromatic nature of the quinoline core, combined with the potential for functionalization, makes this compound a promising building block for advanced materials.

One area of exploration is the incorporation of this compound into the structure of organic light-emitting diodes (OLEDs). Quinoline derivatives have been utilized as fluorescent emitters and electron transport materials in OLEDs. ossila.comdergipark.org.tr The specific electronic properties imparted by the diethyl substitution could lead to improved device performance, such as enhanced efficiency and color purity.

Another emerging frontier is the use of this compound as a linker in the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.govrsc.org The nitrogen atom of the quinoline ring can coordinate to metal centers in MOFs, while functional groups on the diethyl substituents could be used for covalent linkages in COFs. The resulting porous materials could have applications in gas storage, separation, and catalysis.

The development of polymers incorporating the this compound moiety is also a promising research direction. These polymers could exhibit interesting thermal, mechanical, and electronic properties, making them suitable for a range of applications, from high-performance plastics to organic electronics.

Comprehensive Studies on Reaction Mechanisms and Catalytic Cycles

A thorough understanding of the reaction mechanisms underlying the synthesis of this compound is crucial for the rational design of more efficient and selective synthetic routes. While the general mechanisms of classic quinoline syntheses are known, detailed mechanistic studies specific to the formation of this compound are lacking.

Future research should employ a combination of experimental and computational techniques to elucidate the step-by-step pathways of reactions such as the Doebner-von Miller and Skraup syntheses for this specific compound. wikipedia.orgwikipedia.org This could involve the use of isotopic labeling studies, kinetic analysis, and density functional theory (DFT) calculations to identify key intermediates and transition states.

For novel catalytic systems developed for the synthesis of this compound, a detailed investigation of the catalytic cycle is essential. This includes identifying the active catalytic species, understanding the role of ligands and additives, and elucidating the elementary steps of the cycle. Such studies will not only provide fundamental insights into the reaction but also guide the development of more active and selective catalysts.

A deeper understanding of the catalytic cycles will enable the rational design of catalysts tailored for the synthesis of this compound and other substituted quinolines with high efficiency and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,6-Diethylquinoline, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves cyclization of substituted anilines with carbonyl compounds. For example, a modified Skraup or Doebner-von Miller reaction can introduce ethyl groups at the 2- and 6-positions. Optimization includes:

  • Temperature Control : Maintaining 120–150°C to prevent side reactions (e.g., over-alkylation).
  • Catalyst Selection : Using iodine or FeCl₃ to enhance cyclization efficiency .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for isolating pure product.
  • Yield Calculation : Monitor via GC-MS or HPLC to assess purity and quantify yields (typical range: 40–60%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Look for doublets in the aromatic region (δ 7.5–8.5 ppm) for quinoline protons and triplet/multiplet signals (δ 1.2–1.5 ppm) from ethyl CH₃ groups. NOE experiments can resolve spatial proximity of substituents .
  • IR : Absorbance at ~3050 cm⁻¹ (C-H aromatic) and ~1600 cm⁻¹ (C=N stretching).
  • HRMS : Molecular ion peak at m/z 185.13 (C₁₃H₁₅N⁺) with fragmentation patterns matching ethyl loss .

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